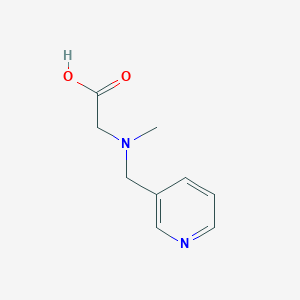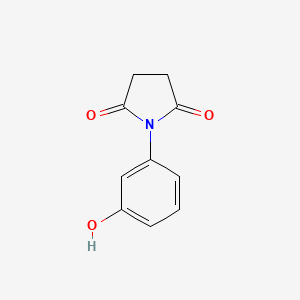
2-Hexyldecyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyldecyl oleate is an ester formed from the reaction between 2-hexyldecanol and oleic acid (cis-9-octadecenoic acid). It is widely used in the cosmetic industry due to its emollient, emulsifying, and skin-conditioning properties . This compound is known for its ability to soften and smoothen the skin, making it a popular ingredient in various skincare products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyldecyl oleate can be synthesized through a multi-step reaction process. One common method involves the reaction of heptanal with potassium hydroxide at high temperatures (195-245°C) and atmospheric pressure (760 Torr) using a Dean-Stark apparatus . This is followed by a reaction with toluene-4-sulfonic acid in toluene at 120°C, again using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of hexyldecyl oleate often involves the esterification of oleic acid with 2-hexyldecanol. This process typically uses acid catalysts to speed up the reaction and achieve higher yields. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexyldecyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Oleic acid and 2-hexyldecanol in the presence of an acid catalyst.
Hydrolysis: Water and a base (e.g., sodium hydroxide) to break down the ester into its constituent alcohol and acid.
Oxidation: Oxygen or other oxidizing agents can oxidize the oleic acid component.
Reduction: Reducing agents can reduce the oleic acid component to form different products.
Major Products Formed:
Hydrolysis: Oleic acid and 2-hexyldecanol.
Oxidation: Various oxidized derivatives of oleic acid.
Reduction: Reduced forms of oleic acid derivatives.
Applications De Recherche Scientifique
Hexyldecyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on skin cells and its potential as a skin-conditioning agent.
Medicine: Explored for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the cosmetic industry as an emollient, emulsifier, and skin-conditioning agent
Mécanisme D'action
Hexyldecyl oleate exerts its effects primarily through its emollient and emulsifying properties. As an emollient, it helps to soften and smoothen the skin by forming a protective barrier that prevents moisture loss . As an emulsifier, it allows the formation of stable mixtures of oil and water, which is essential for the formulation of creams and lotions . The molecular targets and pathways involved include the interaction with the skin’s lipid barrier and the reduction of surface tension in emulsions .
Comparaison Avec Des Composés Similaires
- Cetyl oleate: Known for its emollient properties but with a different alcohol component.
- Isopropyl myristate: Commonly used as a skin-conditioning agent but with a shorter fatty acid chain.
- Octyl palmitate: Another emollient with a different fatty acid and alcohol combination.
Propriétés
Numéro CAS |
94278-07-6 |
|---|---|
Formule moléculaire |
C34H66O2 |
Poids moléculaire |
506.9 g/mol |
Nom IUPAC |
2-hexyldecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H66O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h18-19,33H,4-17,20-32H2,1-3H3/b19-18- |
Clé InChI |
CKGLIVPMTMQFHL-HNENSFHCSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
| 94278-07-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine](/img/structure/B1623432.png)









